4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thieno[3,4-c]pyrazole core play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,4-dimethylphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- N-(4-fluorophenyl)-3-bromobenzamide
Uniqueness
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to the presence of the thieno[3,4-c]pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to other similar compounds.
Biological Activity
4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole moiety that is known for diverse biological activities.
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
A study on related thieno[3,4-c]pyrazole derivatives indicated significant cytotoxicity against human cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Antiviral Activity
Research has also highlighted the antiviral properties of compounds with similar structures. N-Heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against viruses like HIV and HCV .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity and potentially increases membrane permeability.
- Dimethylphenyl Group : The 2,4-dimethyl substitution may contribute to increased binding affinity to target proteins due to steric effects.
These modifications are crucial for optimizing the pharmacological profile of benzamide derivatives .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer efficacy. Among them, a compound structurally similar to this compound exhibited IC50 values in the low micromolar range against several tumor cell lines. This suggests that modifications in the thienopyrazole structure can lead to enhanced antitumor activity .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, derivatives of thieno[3,4-c]pyrazole were screened against HIV. Compounds with similar substituents showed inhibition of viral replication with EC50 values ranging from 0.1 to 1 μM. This indicates a potential pathway for developing new antiviral therapies based on this scaffold .
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-3-8-18(13(2)9-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZURKXXURPWWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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